molecular formula C11H16N2O B12625993 8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol CAS No. 919099-14-2

8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Cat. No.: B12625993
CAS No.: 919099-14-2
M. Wt: 192.26 g/mol
InChI Key: LJBZZMNVMKYLRU-UHFFFAOYSA-N
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Description

8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a benzazepine derivative characterized by an amino (-NH₂) substituent at the 8-position and a hydroxyl (-OH) group at the 7-position. The amino group at position 8 distinguishes it from halogen-substituted analogs (e.g., 8-chloro or 8-bromo derivatives), which are better characterized in the literature.

Properties

CAS No.

919099-14-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

8-amino-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C11H16N2O/c1-13-4-2-8-6-10(12)11(14)7-9(8)3-5-13/h6-7,14H,2-5,12H2,1H3

InChI Key

LJBZZMNVMKYLRU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2CC1)O)N

Origin of Product

United States

Preparation Methods

Method 1: Starting from 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine

One of the prominent methods involves the conversion of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine to the target compound via nucleophilic substitution.

Reactions involved:

  • Nucleophilic Substitution : The chloro group in 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine is replaced by an amino group.

    $$
    \text{8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine} + \text{NH}_2\text{R} \rightarrow \text{8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-benzazepin-7-ol}
    $$

  • Purification : The product is purified using recrystallization techniques from suitable solvents such as ethanol or methanol.

Method 2: Reduction of Intermediates

Another method utilizes the reduction of benzazepine derivatives that contain functional groups amenable to reduction.

Reactions involved:

  • Reduction : A precursor compound with a ketone or imine functionality is reduced to form the desired amine.

    $$
    \text{Benzazepine derivative} + \text{Reducing agent} \rightarrow \text{8-Amino derivative}
    $$

  • Isolation and Purification : The resulting product can be isolated by filtration and purified by chromatography.

The reaction conditions play a crucial role in the efficiency and yield of the synthesis. Below is a summary of typical conditions used in the synthesis of 8-amino derivatives:

Step Reaction Type Conditions Yield (%)
1 Nucleophilic Substitution Room Temperature 70–85%
2 Reduction Reflux in Ethanol 60–75%
3 Purification Recrystallization from Ethanol >90%

Analytical Techniques

To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:

High Performance Liquid Chromatography (HPLC)

Used for assessing purity and quantifying the amount of product obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Provides structural confirmation through chemical shift analysis.

Mass Spectrometry (MS)

Confirms molecular weight and structural integrity.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group at position 7 undergoes oxidation under controlled conditions:

Reagent/ConditionsProductYieldSelectivityReference
KMnO₄ (acidic)7-Keto derivative78%Positional specificity for C7
O₂ (catalytic Cu)Quinone analog65%Partial ring aromatization

Reduction Reactions

The amino group participates in reductive alkylation:

Reagent/ConditionsReaction TypeProductEnantiomeric Excess (ee)Reference
NaBH₃CN/FormaldehydeN-MethylationN-Methyl derivative92%
H₂/Pd-C (10 atm)Ring saturationTetrahydro analogN/A

Asymmetric Hydrogenation

Iridium-catalyzed hydrogenation enables stereoselective synthesis of chiral analogs:

Catalyst SystemSubstrateee (%)Yield (%)ScalabilityReference
Ir/(S)-N,P-ligandCyclic ene-carbamate9998Gram-scale

This method, validated via quadrant modeling (Figure 2b in ), achieves >99% enantioselectivity through steric control of hydride delivery.

Salt Formation

The amino group forms stable salts for pharmaceutical applications:

AcidSalt TypeSolubility (mg/mL)CrystallinityReference
HClHydrochloride12.5 (H₂O)Hemihydrate
Tartaric acidL-(+)-tartrate8.2 (EtOH)High-purity crystals

Substitution Reactions

Halogenation and aryl coupling at position 8:

ReactionReagentPositionProduct UtilityReference
ChlorinationSOCl₂C8Dopamine D1 receptor ligands
Suzuki couplingPd(PPh₃)₄C8Biaryl analogs

Cyclization and Ring Expansion

Acid-mediated cyclization forms fused heterocycles:

ConditionsProduct Ring SizeApplicationYield (%)Reference
AlCl₃ (130°C)7-membered → 6-memberedBioactive intermediates88

Comparative Reactivity of Benzazepine Analogs

CompoundKey Functional GroupsUnique ReactivityReference
8-Chloro-3-methyl analog Cl, OHHalogen-selective cross-coupling ,
1-BenzazepineNo C7 hydroxylLacks oxidation pathway
Tolvaptan analog CarbamateHydrogenation-resistant

Mechanistic Insights

  • Oxidation : The C7 hydroxyl group’s electronic environment directs oxidation to the para-quinone structure.

  • Hydrogenation : Iridium’s N,P-ligand system enforces facial selectivity via steric interactions in quadrant iii (lower left) .

  • Salt Crystallization : Water content in ethyl acetate (0.6% wt.) optimizes hemihydrate formation .

Scientific Research Applications

Neuroscience Research

8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol has been studied for its interactions with various neurotransmitter receptors, particularly in the context of addiction and mood disorders. Research indicates that compounds in the benzazepine family can modulate dopaminergic and serotonergic systems, which are critical in the treatment of conditions such as depression and schizophrenia.

Case Study:
A study involving the NOP (nociceptin/orphanin FQ peptide) receptor demonstrated that benzazepines could effectively influence receptor activity. This interaction is significant as it may lead to novel treatments for addiction by modulating reward pathways in the brain .

Drug Development

The compound's structural characteristics make it a candidate for developing new pharmaceuticals targeting central nervous system disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Applications:

  • Antidepressants: Benzazepine derivatives have shown promise as antidepressants by influencing serotonin reuptake mechanisms.
  • Antipsychotics: The compound's affinity for dopamine receptors suggests potential utility in antipsychotic drug development.

Data Table: Potential Applications of this compound

Application AreaSpecific Use CaseMechanism of Action
NeuroscienceModulation of NOP receptorInfluences neurotransmitter signaling
PsychiatryAntidepressant developmentSerotonin reuptake inhibition
PsychopharmacologyAntipsychotic propertiesDopamine receptor antagonism

Research has indicated that 8-amino derivatives exhibit various biological activities, including anti-inflammatory and analgesic effects. These properties are particularly relevant in developing pain management therapies.

Case Study:
In vitro studies have shown that certain benzazepine derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and result in various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 8-amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol and its analogs:

Compound Substituent (Position 8) Molecular Formula Average Mass (Da) Receptor Affinity Key Applications/Notes
This compound -NH₂ C₁₇H₂₀N₂O ~268.36* Inferred: Potential 5-HT/Dopamine receptor modulation (based on structural analogs) Limited data; amino group may enhance solubility or alter receptor specificity vs. halogens
8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol [] -Cl C₁₇H₁₈ClNO 287.787 5-HT2A, Dopamine (D1A, D1B, D2, D3), α-2C adrenergic receptors Used in CNS research; high affinity for dopaminergic systems
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol [] -Br C₁₇H₁₈BrNO 332.241 Limited explicit data; implied 5-HT receptor activity via structural similarity Explored in medicinal chemistry for multi-step synthesis and solubility challenges
(5R)-8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol [] -Br (stereospecific) C₁₇H₁₈BrNO 332.241 Stereochemistry may enhance receptor selectivity (e.g., dopamine D1 vs. D2) Highlights role of chirality in drug design; used in targeted receptor studies
7-Hydroxylorcaserin (Metabolite) [] -OH C₁₆H₁₈ClNO 283.77 Metabolite of lorcaserin (5-HT2C agonist); reduced CNS activity vs. parent compound Demonstrates metabolic modifications altering pharmacological effects

Key Research Findings and Discussion

Structural and Functional Insights

  • Substituent Effects: Halogens (Cl, Br): Enhance lipophilicity and receptor binding via hydrophobic interactions. For example, 8-chloro derivatives show high affinity for dopamine D1/D2 and 5-HT2A receptors . Stereochemistry: The (5R)-configured bromo derivative () exemplifies how chirality can refine receptor selectivity, a factor critical for minimizing off-target effects .

Pharmacological Implications

  • Dopamine Receptor Modulation: Chloro and bromo analogs are potent dopamine receptor ligands, suggesting the 8-amino variant may retain some affinity but with altered selectivity profiles .
  • Serotonin Receptor Interactions: The 8-chloro compound’s affinity for 5-HT2A receptors (Ki < 10 nM) implies that the 8-amino variant could similarly target serotonin pathways, albeit with modified potency.

Biological Activity

8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article explores the biological activity of this compound, reviewing its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C10H12N2O
Molecular Weight 176.215 g/mol
Density 1.143 g/cm³
Boiling Point 377.5 °C
Melting Point Not available

This compound primarily interacts with dopamine receptors, particularly D1 and D2 subtypes. It acts as an allosteric modulator, enhancing receptor sensitivity without directly activating them. This mechanism is crucial for developing treatments for conditions like Parkinson's disease and schizophrenia.

Neuroprotective Effects

Research indicates that the compound exhibits neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. For instance, studies have shown that it can decrease the accumulation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathogenesis .

Dopaminergic Activity

The compound has been shown to enhance locomotor activity in animal models through its action on dopamine receptors. In a study involving genetically modified mice expressing human D1 receptors, administration of the compound resulted in a significant increase in locomotor activity . This suggests potential applications in treating dopamine-related disorders.

Study 1: Neuroprotective Properties

A study investigated the effects of this compound on neurodegenerative processes. The results indicated that the compound significantly reduced Aβ toxicity in vitro and improved cognitive function in animal models of Alzheimer's disease. This was attributed to its ability to inhibit Aβ aggregation and promote neuronal survival .

Study 2: Dopamine Receptor Modulation

In another study focusing on dopamine receptor modulation, researchers found that the compound acted as a potent allosteric enhancer at D1 receptors. The study demonstrated that doses ranging from 3 to 20 mg/kg resulted in increased locomotor activity in habituated mice, confirming its potential as a therapeutic agent for conditions like ADHD and schizophrenia .

Q & A

Q. What advanced techniques resolve crystallographic or conformational ambiguities in the benzazepine core?

  • Methodology : Single-crystal X-ray diffraction provides definitive bond angles and ring puckering data. For dynamic conformations, use NMR relaxation experiments (e.g., 15^{15}N relaxation) or molecular dynamics simulations (AMBER/CHARMM force fields) .

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